ES9-17 -

ES9-17

Catalog Number: EVT-267726
CAS Number:
Molecular Formula: C10H8BrNO2S2
Molecular Weight: 318.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Bromo-N-phenylthiophene-2-sulfonamide is a synthetic organic compound belonging to the class of sulfonamides. It is characterized by a thiophene ring structure with a bromo substituent at the 5-position and a sulfonamide group at the 2-position. The sulfonamide moiety is further substituted with a phenyl group. This compound has garnered interest in scientific research primarily for its potential as a building block in organic synthesis and for its photophysicochemical properties. []

(E)-4-((5-bromo-2-hydroxy-3-methoxybenzylidene)amino)-N-(pyridin-2-yl)benzenesulfonamide

  • Compound Description: This compound is a benzenesulfonamide derivative synthesized as a precursor to a zinc(II) phthalocyanine complex. []

(E)-4-((5-bromo-2-(3,4-dicyanophenoxy)-3-methoxybenzylidene)amino)-N-(pyridin-2-yl)benzenesulfonamide

  • Compound Description: Similar to the previous compound, this is another benzenesulfonamide derivative synthesized as a precursor to a zinc(II) phthalocyanine complex. []

2(3),9(10),16(17),23(24)-tetra-[(E)-4-((5-bromo-3-methoxy-2-(λ1-oxidanyl)benzylidene)amino)-N-(pyridine-2-yl)benzenesulfonamide]phthalocyaninato zinc(II)

  • Compound Description: This is a zinc(II) phthalocyanine complex bearing four substituted benzenesulfonamide units. The synthesis aimed to explore the effects of these specific benzenesulfonamide substituents on the complex's spectroscopic, photophysical, and photochemical properties, particularly for potential photocatalytic applications. []
Source and Classification

ES9-17 is classified under small molecule inhibitors, specifically targeting clathrin-mediated endocytosis. It is noted for its selective binding to the N-terminal domain of clathrin heavy chain, which plays a critical role in the formation of clathrin-coated vesicles necessary for endocytosis. The compound's chemical structure is associated with a CAS number of 55854-43-8, and it is commercially available from various suppliers, including Sigma-Aldrich and MedchemExpress .

Synthesis Analysis

The synthesis of ES9-17 involves a series of chemical modifications to the parent compound ES9. The synthetic route typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors that can undergo various reactions such as alkylation, acylation, or halogenation.
  2. Key Reactions: Specific reactions that have been employed include:
    • Nitration: Introduction of nitro groups that enhance binding affinity.
    • Substitution Reactions: Modifications on the thiophene ring and phenyl groups to optimize activity.
  3. Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure a high degree of purity (>98%) before biological testing.

Technical parameters such as reaction temperature, time, and solvent choice are critical in optimizing yield and activity .

Molecular Structure Analysis

The molecular structure of ES9-17 reveals several key features:

  • Core Structure: The compound retains the core structure of ES9 but with modifications that enhance its potency against clathrin-mediated endocytosis.
  • Binding Sites: Structural analysis indicates that ES9-17 binds within the cavity formed by specific amino acids in the clathrin heavy chain, particularly involving interactions with residues such as Arg64 and Gln89 .
  • Stability Factors: The presence of electron-withdrawing groups like nitro enhances the compound's stability and binding affinity, which can be assessed through thermal denaturation studies.

The detailed molecular formula and structural representation are essential for understanding its interaction dynamics within biological systems.

Chemical Reactions Analysis

ES9-17 primarily participates in reactions related to its function as an inhibitor of clathrin-mediated endocytosis:

  1. Inhibition Mechanism: It disrupts the recruitment of adaptor proteins necessary for clathrin assembly at the plasma membrane.
  2. Thermal Stability Assessment: Techniques like cellular thermal shift assays (CETSA) reveal how ES9-17 alters the thermal aggregation temperature (Tagg) of clathrin heavy chain, indicating its binding efficacy .
  3. Biological Assays: Flow cytometry and confocal microscopy are employed to visualize and quantify the inhibition of endocytosis in cellular models treated with ES9-17 .
Mechanism of Action

The mechanism of action for ES9-17 involves:

  1. Binding to Clathrin Heavy Chain: The compound selectively binds to the N-terminal domain of clathrin heavy chain, inhibiting its function in vesicle formation.
  2. Disruption of Endocytic Pathways: By preventing the assembly of clathrin coats at the membrane, ES9-17 effectively blocks endocytic uptake processes.
  3. Impact on Cellular Processes: Studies indicate that while ES9 disrupts actin cytoskeleton motility, ES9-17 does not compromise this motility, suggesting a more targeted action without broad cytotoxic effects .
Physical and Chemical Properties Analysis

ES9-17 exhibits several notable physical and chemical properties:

These properties are essential for its application in laboratory settings where precise measurements and conditions are required .

Applications

ES9-17 has significant applications in scientific research:

  1. Endocytic Pathway Studies: Used extensively to probe mechanisms involved in clathrin-mediated endocytosis across various model organisms.
  2. Drug Development: Serves as a scaffold for developing more specific inhibitors targeting different components of endocytic machinery.
  3. Cellular Biology Research: Provides insights into cellular processes such as receptor internalization and trafficking, which are crucial for understanding various diseases including cancer.
Discovery and Development of ES9-17

Structural Evolution from Parent Compound ES9: SAR-Driven Optimization

ES9-17 originated from systematic structure-activity relationship (SAR) studies on the parent compound endosidin9 (ES9), initially characterized as a mixed-function inhibitor with both clathrin-mediated endocytosis (CME) impairment and protonophore activity. ES9 ([C₁₀H₇BrNO₂S₂]; CAS 55854-43-8) features a thiophene core linked to a brominated phenylsulfonamide scaffold. Early SAR revealed that:

  • The bromine substituent on the thiophene ring was non-essential for CME inhibition, as its replacement with hydrogen (yielding analog ES9-2) retained activity [1].
  • Thiophene-to-phenyl bioisostere replacement (generating ES9-8) maintained inhibitory function while enabling synthetic diversification at the formerly brominated position [1] [7].
  • Hydroxyl-terminated linker incorporation at this position (producing ES9-9) preserved efficacy in Arabidopsis FM4-64 uptake assays, confirming tolerance for steric modification [1].

These insights guided the design of ES9-17, which features a simplified phenylsulfonamide core (C₁₀H₈BrNO₂S₂; MW 318.21 g/mol) optimized for target engagement without protonophore effects [2] [7].

Table 1: Key Structural Modifications from ES9 to ES9-17

AnalogCore StructureModificationCME Inhibition
ES9 (Parent)Thiophene-sulfonamideBrominated thiopheneYes (with protonophore activity)
ES9-2Thiophene-sulfonamideH replaces BrRetained
ES9-8Phenyl-sulfonamidePhenyl replaces thiopheneRetained
ES9-9Phenyl-sulfonamide w/linkerHydroxyl linker at C4Retained
ES9-17Phenyl-sulfonamideOptimized side chainRetained (no protonophore)

Rational Design Strategies to Disconnect Protonophoric Activity from CME Inhibition

A critical breakthrough in ES9-17’s development was the disconnection of protonophoric activity from CME inhibition. ES9’s protonophore behavior—causing cytoplasmic acidification—confounded earlier mechanistic studies. Key design strategies included:

  • Methylation of the acidic NH group: Analog ES9-6 (methylated at the sulfonamide nitrogen) lost CME inhibitory capacity, indicating this group’s essential role in target binding [1].
  • pKa modulation: Reducing the molecule’s ability to shuttle protons across membranes by eliminating ionizable groups unrelated to CHC binding. ES9-17 demonstrated no cytoplasmic acidification at concentrations up to 30 μM, unlike ES9 [1] [2].
  • Selectivity profiling: ES9-17 showed >10-fold selective inhibition of CHC-dependent cargo (e.g., transferrin and FM4-64) versus dynamin-dependent pathways, confirming mechanistic precision [2] [7].

Target engagement was validated via Cellular Thermal Shift Assay (CETSA), where ES9-17 shifted CHC’s thermal aggregation temperature (ΔTₐgg = −2°C), while control proteins (tubulin, ATP synthase) remained unaffected [1].

Synthetic Routes and Key Modifications Enhancing Target Specificity

The synthesis of ES9-17 employed a modular approach centered on phenylsulfonamide functionalization:

  • Core scaffold construction: Coupling of 4-bromothiophene-2-sulfonyl chloride with aniline derivatives under Schotten-Baumann conditions yielded the ES9-8 intermediate [1] [9].
  • Linker introduction: Nucleophilic substitution of the bromine in ES9-8 with dihydroxyalkyl chains generated hydroxylated analogs (e.g., ES9-9) [1].
  • Biotinylation attempts: Conjugation of ES9-9 with biotin (ES9-10) impaired cellular uptake due to biotin’s hydrophilicity, but enabled in vitro target identification via affinity purification [1].
  • Final optimization: Removal of biotin and incorporation of a hydrophobic alkyl chain enhanced membrane permeability while maintaining affinity for CHC’s N-terminal domain (nTD) [7] [9].

ES9-17’s specificity stems from direct competition with clathrin-box motifs (LΦXΦ[DE]) in the nTD groove, preventing adaptor protein binding (e.g., AP-2, amphiphysin) essential for clathrin lattice assembly [8]. This is evidenced by:

  • Drug Affinity Responsive Target Stability (DARTS): Protection of CHC from pronase degradation upon ES9-17 binding [1].
  • X-ray crystallography: ES9-17 occupies the same nTD binding pocket as Pitstop inhibitors but with distinct orientation due to its sulfonamide core [1].

Table 2: ES9-17’s Key Biochemical Properties

PropertyValueAssay System
Clathrin binding affinity (EC₅₀)120.5 ± 1.09 μM (CETSA)Arabidopsis lysates
FM4-64 uptake inhibition (EC₅₀)13 μMArabidopsis root cells
Transferrin uptake inhibitionSignificant at 30 μMHeLa cells
ATP depletionNone at 30 μMCell culture
Plasma membrane protonophore activityAbsentpH-imaging assays

Properties

Product Name

ES9-17

IUPAC Name

5-bromo-N-phenylthiophene-2-sulfonamide

Molecular Formula

C10H8BrNO2S2

Molecular Weight

318.2 g/mol

InChI

InChI=1S/C10H8BrNO2S2/c11-9-6-7-10(15-9)16(13,14)12-8-4-2-1-3-5-8/h1-7,12H

InChI Key

AIZXCKZVUXCHAP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br

Solubility

Soluble in DMSO

Synonyms

ES9-17; ES9 17; ES917

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.